3-Cyclohexene-1-carboxylic acid, 2,2,2-trifluoroethyl ester, (1S)-
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Overview
Description
3-Cyclohexene-1-carboxylic acid, 2,2,2-trifluoroethyl ester, (1S)- is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexene ring, a carboxylic acid group, and a trifluoroethyl ester group
Preparation Methods
The synthesis of 3-Cyclohexene-1-carboxylic acid, 2,2,2-trifluoroethyl ester, (1S)- can be achieved through several synthetic routes. One common method involves the esterification of 3-Cyclohexene-1-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a consideration in large-scale production.
Chemical Reactions Analysis
3-Cyclohexene-1-carboxylic acid, 2,2,2-trifluoroethyl ester, (1S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclohexene-1-carboxylic acid, 2,2,2-trifluoroethyl ester, (1S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters. It serves as a model substrate for investigating ester hydrolysis and other enzymatic processes.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-Cyclohexene-1-carboxylic acid, 2,2,2-trifluoroethyl ester, (1S)- exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by esterases and other enzymes in biological systems. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Cyclohexene-1-carboxylic acid, 2,2,2-trifluoroethyl ester, (1S)- can be compared with other similar compounds such as:
Cyclohexene-1-carboxylic acid esters: These compounds share the cyclohexene ring and carboxylic acid ester functionality but differ in the ester group.
Trifluoroethyl esters: Compounds with the trifluoroethyl ester group but different core structures.
Cyclohexene derivatives: Compounds with modifications to the cyclohexene ring, such as additional substituents or functional groups.
The uniqueness of 3-Cyclohexene-1-carboxylic acid, 2,2,2-trifluoroethyl ester, (1S)- lies in its combination of the cyclohexene ring and the trifluoroethyl ester group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H11F3O2 |
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Molecular Weight |
208.18 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl (1S)-cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)6-14-8(13)7-4-2-1-3-5-7/h1-2,7H,3-6H2/t7-/m1/s1 |
InChI Key |
FWRKUOVBXXYWPW-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@@H](CC=C1)C(=O)OCC(F)(F)F |
Canonical SMILES |
C1CC(CC=C1)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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